Buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile
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Overview
Description
Buta-1,3-diene: , 2-methylbuta-1,3-diene , and prop-2-enenitrile are three distinct organic compounds with significant industrial and scientific applications.
Preparation Methods
Buta-1,3-diene
Buta-1,3-diene can be synthesized through several methods. One common laboratory method involves the retro-Diels-Alder reaction of cyclohexene . Industrially, it is produced as a byproduct of ethylene production through steam cracking of hydrocarbons .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is typically produced through the dehydrogenation of isopentane or the pyrolysis of methylpentene . Another method involves the dehydration of methylbutenol .
Prop-2-enenitrile
Prop-2-enenitrile is primarily produced through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures .
Chemical Reactions Analysis
Buta-1,3-diene
Buta-1,3-diene undergoes various chemical reactions, including polymerization, oxidation, and cycloaddition. It reacts with hydrogen to form butane and with chlorine to form 1,2-dichlorobutane . It also participates in Diels-Alder reactions to form cyclohexene derivatives .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene can undergo ozonolysis, resulting in the formation of methanal and 2-oxopropanal . It also reacts with hydrogen bromide to form several isomeric products .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers . It also reacts with hydrogen to form propylene and ammonia .
Scientific Research Applications
Buta-1,3-diene
Buta-1,3-diene is extensively used in the production of synthetic rubber, such as styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR) . It is also used in the synthesis of various chemicals through telomerization and carbonylation reactions .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is a crucial monomer in the production of natural rubber. It is also used in the synthesis of various terpenes and other organic compounds .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, acrylonitrile-butadiene-styrene (ABS) plastics, and styrene-acrylonitrile (SAN) resins . It is also used in the synthesis of various pharmaceuticals and chemicals .
Mechanism of Action
Buta-1,3-diene
Buta-1,3-diene exerts its effects primarily through polymerization and cycloaddition reactions. Its conjugated diene structure allows it to participate in various chemical transformations, leading to the formation of complex molecules .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene acts as a monomer in the polymerization process to form natural rubber. Its double bonds allow it to undergo various addition reactions, leading to the formation of long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile exerts its effects through polymerization and addition reactions. Its nitrile group allows it to participate in various chemical transformations, leading to the formation of complex molecules .
Comparison with Similar Compounds
Buta-1,3-diene
Similar compounds include isoprene (2-methylbuta-1,3-diene) and chloroprene. Buta-1,3-diene is unique due to its extensive use in synthetic rubber production .
2-methylbuta-1,3-diene
Similar compounds include buta-1,3-diene and myrcene. 2-methylbuta-1,3-diene is unique due to its role as a monomer in natural rubber production .
Prop-2-enenitrile
Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its extensive use in the production of synthetic fibers and plastics .
Properties
CAS No. |
25135-90-4 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C5H8.C4H6.C3H3N/c1-4-5(2)3;1-3-4-2;1-2-3-4/h4H,1-2H2,3H3;3-4H,1-2H2;2H,1H2 |
InChI Key |
RWNQRLATPAGHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C.C=CC=C.C=CC#N |
Related CAS |
25135-90-4 |
Origin of Product |
United States |
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